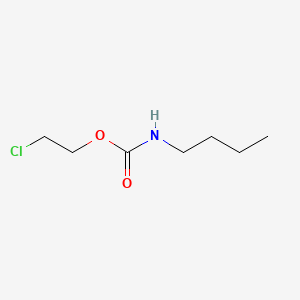
Carbamic acid, butyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl-, 2-chloroethyl ester is an organic compound with the molecular formula C7H14ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group and the hydrogen atom of the amino group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, 2-chloroethyl ester can be synthesized through the reaction of butyl carbamate with 2-chloroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding butyl carbamate and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, using hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Hydrolysis: Butyl carbamate and 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used, such as butyl carbamate derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, butyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, 2-chloroethyl ester involves the reactivity of its ester and chloroethyl groups. The ester group can undergo hydrolysis, releasing butyl carbamate and 2-chloroethanol. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. These reactions can modify molecular targets, such as proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the butyl group.
Carbamic acid, butyl ester: Similar structure but lacks the 2-chloroethyl group.
Carbamic acid, ethyl-, 2-chloroethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Carbamic acid, butyl-, 2-chloroethyl ester is unique due to the presence of both the butyl and 2-chloroethyl groups. This combination of functional groups provides distinct reactivity and applications compared to its similar compounds. The butyl group contributes to the compound’s hydrophobicity, while the 2-chloroethyl group offers a site for nucleophilic substitution, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
60452-11-1 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloroethyl N-butylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
SOQHALWRTQBICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


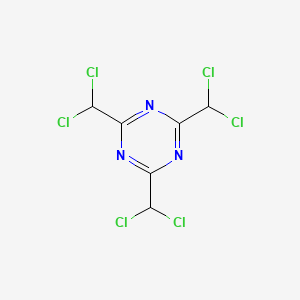

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
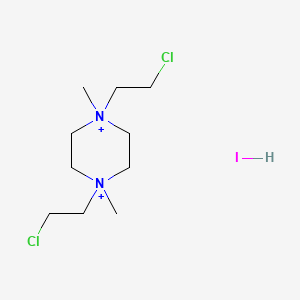
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
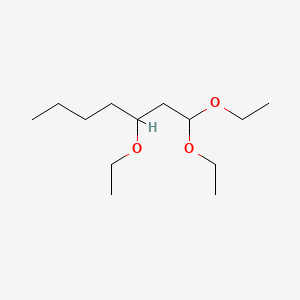
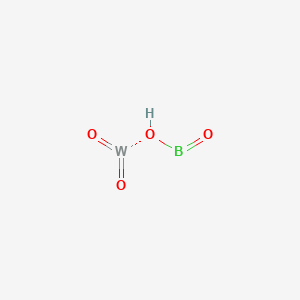

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)

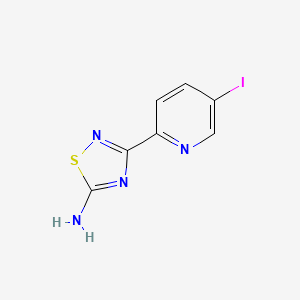
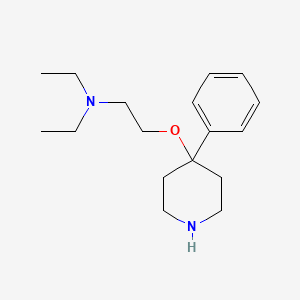
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
